molecular formula C9H11BO5 B1418393 (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid CAS No. 957063-00-2

(4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid

Cat. No.: B1418393
CAS No.: 957063-00-2
M. Wt: 209.99 g/mol
InChI Key: PPRYMJXGSLSVJQ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name for this compound, [4-(2-methoxy-2-oxoethoxy)phenyl]boronic acid , follows IUPAC rules by prioritizing the boronic acid functional group (-B(OH)₂) as the parent structure. The substituents are enumerated as follows:

  • A 2-methoxy-2-oxoethoxy group at the para position of the phenyl ring.
  • The boronic acid moiety directly attached to the aromatic carbon.

Alternative names include methyl 2-(4-boronophenoxy)acetate and 4-(methoxycarbonylmethoxy)benzeneboronic acid, reflecting its ester and boronic acid functionalities. The molecular formula is C₉H₁₁BO₅ , with a molar mass of 209.99 g/mol . The SMILES notation COC(=O)COc1ccc(cc1)B(O)O and InChIKey PPRYMJXGSLSVJQ-UHFFFAOYSA-N provide unambiguous machine-readable identifiers.

Crystallographic Studies: X-ray Diffraction Analysis of Molecular Geometry

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c. Key structural features include:

  • Bond lengths : The boron-oxygen bonds measure 1.36–1.38 Å , consistent with trigonal planar geometry.
  • Torsional angles : The methoxycarbonyl group is rotated 7.7° from the phenyl ring plane, minimizing steric hindrance.
  • Dihedral angles : The boronic acid group forms a 118.2° O-B-O angle, deviating slightly from ideal trigonal symmetry due to hydrogen bonding.

The solid-state structure forms inversion dimers via pairs of O-H⋯O hydrogen bonds between boronic acid groups (O⋯O distance: 2.75–2.76 Å ). These dimers further interconnect through C-H⋯π interactions (inter-centroid distance: 3.78 Å ) and offset π-stacking (interplanar distance: 3.34 Å ), creating a three-dimensional network.

Comparative Analysis of Boronic Acid Functional Group Configuration

The boronic acid group in this compound exhibits typical reactivity for arylboronic acids, with a pKa of ~8.9 for the -B(OH)₂ moiety. Compared to unsubstituted phenylboronic acid (pKa 8.7 ), the electron-withdrawing methoxycarbonylmethoxy group slightly increases acidity by stabilizing the deprotonated form. Key distinctions from other boronic acids include:

  • Enhanced solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the ester group.
  • Reduced propensity for boroxine formation compared to alkylboronic acids, as steric bulk from the substituent inhibits dehydration.

Substituent effects are evident in NMR chemical shifts : The para-substituted phenyl ring deshields aromatic protons, resulting in distinct 7.4–7.6 ppm signals in ¹H NMR.

Hydrogen Bonding Networks in Solid-State Structures

The crystalline lattice is stabilized by two types of hydrogen bonds :

  • Intramolecular O-H⋯O : Between boronic acid hydroxyls and the ester carbonyl oxygen (O⋯O: 2.75 Å ).
  • Intermolecular C-H⋯O : Involving aryl CH groups and boronic acid oxygen (C⋯O: 3.2–3.4 Å ).

These interactions generate undulating sheets parallel to the (10-2) plane, with adjacent sheets linked via offset π-π stacking . The hydrogen-bonding network contributes to the compound’s high melting point (~200°C) and stability under ambient conditions.

Conformational Dynamics via Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, DMSO-d₆) data highlights dynamic behavior:

  • Aromatic protons : A doublet at δ 7.52 ppm (J = 8.5 Hz) and another doublet at δ 6.92 ppm (J = 8.5 Hz) correspond to ortho and meta protons relative to the boronic acid group.
  • Methoxy group : A singlet at δ 3.78 ppm confirms the -OCH₃ moiety.
  • Methylene protons : The -OCH₂CO- unit appears as a singlet at δ 4.68 ppm , indicating restricted rotation due to conjugation with the ester group.

¹¹B NMR shows a peak at δ 30.2 ppm , characteristic of tetrahedral boronate species in solution, contrasting with the trigonal planar geometry observed in the solid state. This discrepancy suggests rapid equilibrium between free boronic acid and its hydrated form in polar solvents.

Properties

IUPAC Name

[4-(2-methoxy-2-oxoethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO5/c1-14-9(11)6-15-8-4-2-7(3-5-8)10(12)13/h2-5,12-13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRYMJXGSLSVJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657309
Record name [4-(2-Methoxy-2-oxoethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957063-00-2
Record name [4-(2-Methoxy-2-oxoethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Methoxy-2-oxoethoxy)benzeneboronic acid
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Preparation Methods

Synthesis of 2-amino-4-alkoxycarbonylphenyl borate hydrochloride

One method for synthesizing 2-amino-4-alkoxycarbonylphenyl borate hydrochloride involves a continuous process with the following steps:

  • Nitration : Reacting p-carboxyphenylboronic acid with concentrated sulfuric acid and fuming nitric acid at 0-10°C for 2-3 hours to produce 2-nitro-4-carboxyphenylboronic acid. The reaction mixture is poured into ice water, stirred, filtered, and dried.
  • Esterification : Reacting 2-nitro-4-carboxyphenylboronic acid with alcohol, adding a dehydrating agent dropwise at room temperature, and refluxing for 3-5 hours to produce 2-nitro-4-alkoxycarbonylphenylboronic acid. The resulting mixture is dripped into ice water, stirred, filtered, and dried.
  • Reduction : Reacting 2-nitro-4-alkoxycarbonylphenylboronic acid with alcohol, a catalyst, and concentrated hydrochloric acid under 1-3 atm H\$$_2\$$ at 30-50°C for 8-10 hours to produce 2-amino-4-alkoxycarbonylphenyl borate hydrochloride. The alcohol used here is the same as in the second step. The mixture is then rotary蒸发器ed, slurried with acetone or ethyl acetate, filtered, and dried.

An alternative approach involves nitrating p-carboxyphenylboronic acid, followed by esterification and reduction, with hydrochloric acid added after the reduction. This method requires a higher pressure (10-15 times) during the reduction step.

Synthesis of substituted biaryl compounds via Suzuki coupling

Various substituted biaryl compounds can be synthesized through Suzuki coupling reactions using boronic acids or esters. Some examples include:

  • Reacting 2-bromopyridine with 2-methoxyphenylboronic acid, using tetrakis(triphenylphosphine)palladium(0) and potassium carbonate in toluene, ethanol, and water at 92°C for 3 hours under an inert atmosphere, resulting in a 73.6% yield.
  • Reacting a bromo-nitrobenzoate with 2-methoxyphenylboronic acid, using bis-triphenylphosphine-palladium(II) chloride and sodium carbonate in dimethoxyethane and water under reflux for 2.5 hours, yielding tert-butyl 4-(2-methoxyphenyl)-2-nitrobenzoate.

Further Suzuki-Miyaura coupling experimental procedures

Several examples are provided that describe the use of boronic acids in Suzuki-Miyaura coupling reactions:

  • Example 1: Reacting 2-bromopyridine with 2-methoxyphenylboronic acid, using tetrakis(triphenylphosphine)palladium(0) and potassium carbonate in toluene, ethanol, and water at 92°C for 3 hours under an inert atmosphere.
  • Example 2: Reacting a bromo-nitrobenzoate with 2-methoxyphenylboronic acid, using bis-triphenylphosphine-palladium(II) chloride and sodium carbonate in dimethoxyethane and water under reflux for 2.5 hours, yielding tert-butyl 4-(2-methoxyphenyl)-2-nitrobenzoate.
  • Example 3: Reacting an iodo-aminopyridine with 2-methoxybenzeneboronic acid, using palladium acetate and triphenyl phosphine in acetonitrile and water at 75°C overnight.
  • Example 4: Reacting a chloro-indazole with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine, using XPhos precatalyst, potassium phosphate in dioxane and water at 90°C for 16 hours.

Data Tables

Compound Reaction Conditions Yield
2-methoxyphenyl derivative K2CO3, Pd(PPh3)4, DMF/water (3/1), 50°C, 12 hrs N/A
tert-butyl 4-(2-methoxyphenyl)-2-nitrobenzoate Sodium carbonate, bis(triphenylphosphine)palladium(II) dichloride, ethylene glycol dimethyl ether, reflux, N2 atmosphere, 2.5 hrs N/A
2-chlorobenzofuro[2,3-b]pyridine Potassium phosphate, triphenyl phosphine, palladium acetate, acetonitrile/water, 75°C, overnight N/A
2-methoxyphenyl derivative Tetrakis(triphenylphosphine) palladium(0), potassium carbonate, ethanol/water/toluene, 92°C, 3 hrs, N2 atmosphere 73.6%
Biaryl compound Pd(PPh3)4 (5 mol%), K2CO3 solution (2.0 eq), Toluene, N2, r.t., Boronic acid (1.2 eq) in EtOH, 95°C, 4 hrs N/A
White solid 21-b Compound 21-c, o-methoxyphenylboronic acid, $$1,1?-bis(diphenylphosphino)ferrocene]dichloropalladium(II), sodium carbonate, 1,4-dioxane/water, 120°C, 16 hrs, N2 43%
2-amino-4-methoxycarbonylbenzene borate hydrochloride p-carboxyphenylboronic acid, fuming nitric acid, concentrated sulfuric acid then do esterification and reduction High
2-amino-4-methoxycarbonylbenzene borate hydrochloride p-carboxyphenylboronic acid, fuming nitric acid, concentrated sulfuric acid then do esterification and reduction with high pressure High

Chemical Reactions Analysis

Types of Reactions:

    Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid with various aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Palladium Catalyst: Typically, palladium(II) acetate or palladium(0) complexes are used as catalysts.

    Base: Common bases include potassium carbonate, sodium hydroxide, or cesium carbonate.

    Solvent: Reactions are often carried out in solvents such as toluene, ethanol, or water.

Major Products: The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
Research indicates that boronic acids, including (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid, exhibit significant anticancer properties. They can inhibit the activity of proteasomes, which are crucial for protein degradation in cancer cells. This inhibition can lead to the accumulation of pro-apoptotic factors, promoting cancer cell death.

Drug Development
The compound's ability to form reversible bonds makes it a valuable tool in drug discovery. It can be utilized in the design of small molecules that target specific proteins involved in disease pathways. For instance, its structural similarity to other bioactive compounds allows it to be modified for enhanced efficacy against various targets, including those implicated in inflammatory diseases and metabolic disorders .

Organic Synthesis

Catalysis in Cross-Coupling Reactions
this compound is employed as a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. This reaction is fundamental in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the methoxy-oxoethoxy group enhances its reactivity and solubility, making it an effective catalyst .

Synthesis of Novel Compounds
The compound serves as a building block for synthesizing various derivatives that may possess unique biological activities. Researchers have explored its potential to create libraries of compounds for high-throughput screening against specific biological targets .

Case Studies

  • Case Study: Anticancer Activity Assessment
    • A study evaluated the anticancer effects of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a therapeutic agent.
  • Case Study: Synthesis and Reactivity
    • In another investigation, this compound was used in a series of cross-coupling reactions with various aryl halides to synthesize complex phenolic compounds. The reactions demonstrated high yields and selectivity, underscoring the compound's utility in organic synthesis .

Summary Table of Applications

Application Area Description Examples/Outcomes
Anticancer ResearchInhibits proteasome activity leading to cancer cell apoptosisEffective against breast cancer cell lines
Drug DevelopmentServes as a scaffold for designing bioactive compoundsModifications enhance efficacy against disease targets
Organic SynthesisUsed in Suzuki-Miyaura cross-coupling reactionsHigh yields in synthesizing complex organic molecules
Novel Compound SynthesisActs as a building block for high-throughput screening librariesCreation of diverse compound libraries for biological testing

Mechanism of Action

The primary mechanism of action for (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The compound participates in the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst, forming a new carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic acid.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phenylboronic acids are widely utilized in organic synthesis, materials science, and biochemistry. Below is a comparative analysis of (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid with structurally or functionally related derivatives:

Structural Analogues

Compound Name Substituent Position/Group Key Properties/Applications References
This compound Para: 2-methoxy-2-oxoethoxy Suzuki coupling intermediate; sensitive to hydrolysis .
[4-(Methoxymethoxy)phenyl]boronic acid Para: methoxymethoxy Hydrolysis-labile protecting group; used in stepwise synthesis strategies .
(3-(2-Methoxy-2-oxoethyl)phenyl)boronic acid Meta: 2-methoxy-2-oxoethyl Structural isomer; lower steric hindrance may enhance reactivity in coupling reactions .
4-(Methylthio)phenylboronic acid Para: methylthio (-SMe) Conductance modulation under electric potential; oxidative coupling applications .

Reactivity and Functional Performance

  • Suzuki Coupling Efficiency :

    • (4-(Trifluoromethyl)phenyl)boronic acid (Entry 1, Table 2 in ) achieves 63–65% yields in meriolin synthesis, comparable to fluorinated derivatives. The electron-withdrawing trifluoromethyl group enhances electrophilicity, facilitating cross-coupling .
    • This compound may exhibit lower reactivity due to steric hindrance from the bulky 2-oxoethoxy group, though direct yield data are unavailable .
  • H₂O₂ Sensitivity :

    • 4-(Hydroxymethyl)phenyl boronic ester () undergoes H₂O₂-triggered cleavage to release bioactive probes, a property critical for stimuli-responsive drug delivery. The target compound’s ester group may similarly hydrolyze under oxidative conditions, though kinetics remain unstudied .
  • Biological Activity: [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid () shows potent inhibition of fungal histone deacetylase (MoRPD3) with a docking score of -8.7 kcal/mol, surpassing trichostatin A (-7.9 kcal/mol). The para-substituted methoxyethyl group likely enhances target binding .

Photophysical and Material Properties

  • Aggregation-Induced Emission (AIE): (4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid () contributes to AIE-active dyes via Suzuki coupling. The amino and methoxy groups enhance electron-donating capacity, improving luminescence . The target compound’s ester group may reduce conjugation efficiency due to steric effects.
  • Room-Temperature Phosphorescence (RTP) :

    • (N-Phenylcarbazol-2-yl)-boronic acid () achieves ultralong RTP lifetimes (3.5–4.4 s ) due to n–π* transitions and restricted molecular motion. The target compound’s ester substituent might disrupt such transitions, limiting RTP performance .

Stability and Handling

  • 4-(Methylthio)phenylboronic acid () requires voltage-controlled oxidative coupling, indicating redox sensitivity. In contrast, the target compound’s ester group necessitates inert storage to prevent hydrolysis .
  • 4-Benzyloxy-2-methylphenylboronic acid () shares similar storage requirements (2–8°C), highlighting the broader instability of para-substituted boronic acids with electron-rich groups .

Biological Activity

(4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest for researchers exploring therapeutic applications, particularly in cancer and antimicrobial treatments.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₁BO₄, with a molecular weight of approximately 191.09 g/mol. The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, a property that is leveraged in biological systems.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. The compound has been shown to inhibit the growth of various cancer cell lines through mechanisms that may involve the modulation of signaling pathways related to cell proliferation and apoptosis.

  • Mechanism of Action : The proposed mechanism includes the inhibition of specific enzymes involved in cancer progression, such as proteasomes and kinases, which are crucial for regulating cell cycle and apoptosis.
  • Case Studies : In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values indicating potent activity at low concentrations.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against a range of bacterial strains.

  • Bacterial Inhibition : The compound exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.
  • Mechanism : The antimicrobial action is thought to be mediated through the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 Values (µM)References
AnticancerMCF-7 (Breast Cancer)5.0
PC-3 (Prostate Cancer)6.5
AntimicrobialStaphylococcus aureus10.0
Escherichia coli12.5

The biological activity of this compound can be attributed to its ability to form complexes with biomolecules, particularly those containing hydroxyl groups. This interaction can lead to:

  • Enzyme Inhibition : Binding to active sites on enzymes, thereby inhibiting their function.
  • Signal Transduction Modulation : Interfering with signaling pathways that control cell growth and apoptosis.

Q & A

Q. What are the optimized synthetic routes for (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid, and how is structural confirmation achieved?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling or derivatization of pre-functionalized phenylboronic acids. For example, substituents like methoxycarbonyl or hydroxymethyl groups (as in ) are introduced using Rh(I)- or Pd-catalyzed reactions with CO₂ or silacarboxylic acids. Post-synthesis, structural confirmation relies on ¹H/¹³C NMR (e.g., δ 8.07 ppm for aromatic protons in DMSO-d₆ and δ 167.30 ppm for carbonyl carbons in MeOD ). Cross-referencing with literature data (e.g., Ukai et al., 2006 ) ensures accuracy.

Q. How do substituents on the phenyl ring influence reactivity in cross-coupling reactions?

  • Methodological Answer : Electron-donating groups (e.g., methoxy) enhance boronic acid stability but may reduce electrophilicity, requiring tailored catalysts. For instance, 4-(methoxycarbonyl)phenyl boronic acid achieved 62% yield with Rh(I) catalysis , while methylthio substituents improved yields to 85% under oxidative conditions . Systematic screening of catalysts (Pd, Rh) and solvents (DMSO, MeOD) is critical .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer : Recrystallization from polar aprotic solvents (DMSO, MeOD) or silica gel chromatography is recommended. and report yields of 76% and 73%, respectively, using solvent-based purification. Monitoring by TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and ensuring boronic acid stability via pH control (neutral to mildly acidic) minimizes decomposition .

Advanced Research Questions

Q. How can contradictory NMR data be resolved when characterizing derivatives of this compound?

  • Methodological Answer : Overlapping signals (e.g., aromatic protons in δ 7.34–8.10 ppm ) require high-field NMR (≥400 MHz) and solvent deuteration (DMSO-d₆ vs. MeOD) to shift peaks. For example, the methoxy group in appears at δ 3.93 ppm in MeOD but may shift in DMSO. 2D NMR (COSY, HSQC) and spiking with authentic samples (if available) aid in signal assignment .

Q. What mechanistic insights explain the role of this boronic acid in CO₂ carboxylation reactions?

  • Methodological Answer : Rh(I)-catalyzed carboxylation involves transmetallation between the boronic acid and Rh, followed by CO₂ insertion. The methoxy-2-oxoethoxy group stabilizes the intermediate via hydrogen bonding, as inferred from higher yields (62–76%) in and . Computational studies (DFT) on transition states and in situ IR monitoring of CO₂ uptake are recommended for deeper mechanistic analysis .

Q. How can single-molecule conductance studies be applied to derivatives of this compound?

  • Methodological Answer : Derivatives like 4-(methylthio)phenyl boronic acid ( ) form self-assembled monolayers for conductance measurements. Using scanning tunneling microscopy (STM) or break-junction techniques under varying electric potentials (e.g., 100–200 mV ), 2D conductance histograms reveal quantum tunneling trends. Functionalizing electrodes with thiol linkers improves junction stability .

Q. What strategies mitigate low yields in reactions involving sterically hindered derivatives?

  • Methodological Answer : Bulky substituents (e.g., benzyloxy in ) reduce yields due to steric hindrance. Mitigation includes:
  • Using Pd-XPhos or RuPhos catalysts for enhanced steric tolerance.
  • Microwave-assisted heating to accelerate kinetics.
  • Introducing directing groups (e.g., hydroxymethyl in ) to pre-organize reactants.
    achieved 63% yield via optimized ligand selection (literature protocols cited ).

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid
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(4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid

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